Furan-2-il(3-((3-(tiofen-3-il)-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

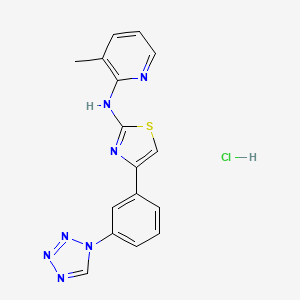

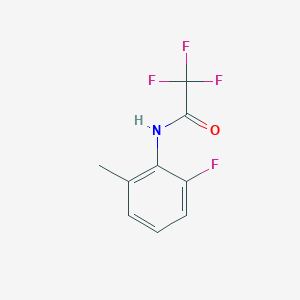

The compound Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical entity composed of a furan ring, a thiophene ring, an oxadiazole moiety, and a piperidine ring, all linked through a central methanone bridge

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, it serves as a versatile building block for constructing complex molecules, useful in creating libraries of compounds for medicinal chemistry.

Biology

The compound’s structural diversity makes it a candidate for probing biological systems, especially in the study of enzyme interactions and binding affinities.

Medicine

In medicinal chemistry, its potential as a pharmacophore for designing new drugs, particularly those targeting central nervous system disorders or as antimicrobial agents, is being explored.

Industry

Its application extends to material science for developing novel polymers and electronic materials due to its unique electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.

Furan ring formation: : One of the common methods to introduce a furan ring involves the cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent.

Thiophene ring synthesis: : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Oxadiazole moiety introduction: : A common route involves the reaction of a hydrazide with a nitrile oxide under mild conditions.

Piperidine ring: : This is generally introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

Industrial Production Methods

On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yield and purity. Flow chemistry techniques and automated synthesis may be employed to streamline the process and scale up production efficiently.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, forming corresponding sulfoxides or diones.

Reduction: : Reduction can target the oxadiazole moiety, potentially converting it to amines or other reduced forms.

Substitution: : Nucleophilic substitution can occur at the methanone bridge, leading to various derivatives.

Common Reagents and Conditions

Oxidation: : Agents like hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: : Nucleophiles such as amines, thiols under basic conditions.

Major Products

Oxidation: : Oxides of thiophene and furan.

Reduction: : Amines derived from the oxadiazole ring.

Substitution: : Diverse derivatives with different nucleophilic groups replacing the methanone bridge components.

Mecanismo De Acción

Molecular Targets and Pathways

The compound interacts with various molecular targets depending on its derivatives. For example, as a pharmaceutical agent, it may bind to receptors in the nervous system, modulating neurotransmitter release or uptake.

Comparación Con Compuestos Similares

When compared to similar compounds such as Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone or Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, our compound displays unique electronic and steric properties due to the positioning and type of heteroatoms in the rings.

List of Similar Compounds

Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Thiophen-3-yl(3-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

These compounds offer a structural comparison that highlights the distinctive features and possible functional advantages of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.

Hope you find this insightful! Let me know if there's anything else you're curious about.

Propiedades

IUPAC Name |

furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCKQHSOVZPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)

![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522872.png)

![rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)

![3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2522874.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)